molecular formula C32H28N2O4 B442763 N~9~-{4-[(9H-XANTHEN-9-YLCARBONYL)AMINO]BUTYL}-9H-XANTHENE-9-CARBOXAMIDE

N~9~-{4-[(9H-XANTHEN-9-YLCARBONYL)AMINO]BUTYL}-9H-XANTHENE-9-CARBOXAMIDE

Cat. No.: B442763
M. Wt: 504.6g/mol
InChI Key: BBLAQGHSXNMFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~9~-{4-[(9H-XANTHEN-9-YLCARBONYL)AMINO]BUTYL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic aromatic system, and is functionalized with amide and butyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N9-{4-[(9H-XANTHEN-9-YLCARBONYL)AMINO]BUTYL}-9H-XANTHENE-9-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of the butyl and amide groups through a series of condensation and coupling reactions. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~9~-{4-[(9H-XANTHEN-9-YLCARBONYL)AMINO]BUTYL}-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The xanthene core can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N~9~-{4-[(9H-XANTHEN-9-YLCARBONYL)AMINO]BUTYL}-9H-XANTHENE-9-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence properties.

    Biology: Employed in bioimaging and as a marker for tracking cellular processes.

    Medicine: Investigated for its potential as a drug delivery agent, particularly in targeting specific cells or tissues.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N9-{4-[(9H-XANTHEN-9-YLCARBONYL)AMINO]BUTYL}-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with molecular targets through its functional groups. The xanthene core can intercalate with DNA, while the amide and butyl groups facilitate binding to proteins and other biomolecules. This compound can modulate various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene derivative known for its strong fluorescence.

    Rhodamine: A xanthene-based dye with applications in fluorescence microscopy.

    Eosin: A xanthene dye used in histology for staining tissues.

Uniqueness

N~9~-{4-[(9H-XANTHEN-9-YLCARBONYL)AMINO]BUTYL}-9H-XANTHENE-9-CARBOXAMIDE stands out due to its specific functionalization, which enhances its binding affinity and specificity for certain molecular targets. This makes it particularly useful in applications requiring precise molecular interactions.

Properties

Molecular Formula

C32H28N2O4

Molecular Weight

504.6g/mol

IUPAC Name

N-[4-(9H-xanthene-9-carbonylamino)butyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C32H28N2O4/c35-31(29-21-11-1-5-15-25(21)37-26-16-6-2-12-22(26)29)33-19-9-10-20-34-32(36)30-23-13-3-7-17-27(23)38-28-18-8-4-14-24(28)30/h1-8,11-18,29-30H,9-10,19-20H2,(H,33,35)(H,34,36)

InChI Key

BBLAQGHSXNMFOD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCCNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCCNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.